molecular formula C21H25N3O3 B12132672 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12132672
M. Wt: 367.4 g/mol
InChI Key: AIWOVKVHQTULHX-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, the introduction of the piperazine moiety, and the final coupling with the pyridine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like oncology or neurology.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3,6,6-trimethyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one

InChI

InChI=1S/C21H25N3O3/c1-14-18-15(25)12-21(2,3)13-16(18)27-19(14)20(26)24-10-8-23(9-11-24)17-6-4-5-7-22-17/h4-7H,8-13H2,1-3H3

InChI Key

AIWOVKVHQTULHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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